![molecular formula C9H7FN2O B598338 1-Acetyl-5-fluoro-1H-indazole CAS No. 141071-11-6](/img/structure/B598338.png)
1-Acetyl-5-fluoro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-5-fluoro-1H-indazole is a chemical compound with the molecular formula C9H7FN2O . It is used for research purposes and is not intended for medicinal, household, or other uses. The compound is a derivative of indazole, a nitrogen-containing heterocycle that is an important building block for many bioactive natural products and commercially available drugs .
Synthesis Analysis
Indazole derivatives can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis method for 1-Acetyl-5-fluoro-1H-indazole is not mentioned in the retrieved papers.Molecular Structure Analysis
Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable than the 2H-indazole form .Chemical Reactions Analysis
Indazole derivatives have been shown to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . Specific chemical reactions involving 1-Acetyl-5-fluoro-1H-indazole are not mentioned in the retrieved papers.Scientific Research Applications
Medicinal Applications
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Inhibitors of Phosphoinositide 3-Kinase δ
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Synthetic Approaches
Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Anti-Inflammatory Agents
Indazoles have been used as anti-inflammatory agents. For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has shown high anti-inflammatory activity along with minimum ulcerogenic potential .
Antineoplastic Activity
3-amino-N-phenyl-1H-indazole-1-carboxamides have been synthesized and evaluated for their in vitro antineoplastic activity against 60 clinically isolated human cancer cell lines .
5-HT2 Receptor Agonist
A series of 1-(2-aminopropyl)-1H-indazole analogs were synthesized and evaluated for their suitability for consideration as 5-HT2 receptor agonist .
Safety and Hazards
Mechanism of Action
Target of Action
1-Acetyl-5-fluoro-1H-indazole, like other indazole derivatives, is a significant heterocyclic system in natural products and drugs . Indazole derivatives are important types of molecules that play a main role in cell biology . They have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors .
Mode of Action
Indazole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indazole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the treatment of various disorders in the human body .
Result of Action
Given the wide range of biological activities associated with indazole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
properties
IUPAC Name |
1-(5-fluoroindazol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPZOMRZEOAMED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)F)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657885 |
Source
|
Record name | 1-(5-Fluoro-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
141071-11-6 |
Source
|
Record name | 1-(5-Fluoro-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.